Fluticasone furoate
Fluticasone furoate
Fluticasone furoate is a trifluorinated corticosteroid that consists of 6alpha,9-difluoro-11beta,17alpha-dihydroxy-17beta-{[(fluoromethyl)sulfanyl]carbonyl}-16-methyl-3-oxoandrosta-1,4-diene bearing a 2-furoyl substituent at position 17. Used in combination with vilanterol trifenate for treatment of bronchospasm associated with chronic obstructive pulmonary disease. It has a role as an anti-allergic agent, a prodrug and an anti-asthmatic drug. It is an 11beta-hydroxy steroid, a corticosteroid, a fluorinated steroid, a steroid ester, a 2-furoate ester, a thioester and a 3-oxo-Delta(1),Delta(4)-steroid. It derives from a fluticasone. It derives from a hydride of an androstane.
Fluticasone furoate is a synthetic glucocorticoid available as an inhaler and nasal spray for various inflammatory indications. Fluticasone furoate was first approved in 2007.
Fluticasone furoate is a synthetic glucocorticoid available as an inhaler and nasal spray for various inflammatory indications. Fluticasone furoate was first approved in 2007.
Brand Name:
Vulcanchem
CAS No.:
397864-44-7
VCID:
VC0528222
InChI:
InChI=1S/C27H29F3O6S/c1-14-9-16-17-11-19(29)18-10-15(31)6-7-24(18,2)26(17,30)21(32)12-25(16,3)27(14,23(34)37-13-28)36-22(33)20-5-4-8-35-20/h4-8,10,14,16-17,19,21,32H,9,11-13H2,1-3H3/t14-,16+,17+,19+,21+,24+,25+,26+,27+/m1/s1
SMILES:
CC1CC2C3CC(C4=CC(=O)C=CC4(C3(C(CC2(C1(C(=O)SCF)OC(=O)C5=CC=CO5)C)O)F)C)F
Molecular Formula:
C27H29F3O6S
Molecular Weight:
538.6 g/mol
Fluticasone furoate
CAS No.: 397864-44-7
Inhibitors
VCID: VC0528222
Molecular Formula: C27H29F3O6S
Molecular Weight: 538.6 g/mol
Purity: >98% (or refer to the Certificate of Analysis)
CAS No. | 397864-44-7 |
---|---|
Product Name | Fluticasone furoate |
Molecular Formula | C27H29F3O6S |
Molecular Weight | 538.6 g/mol |
IUPAC Name | [(6S,8S,9R,10S,11S,13S,14S,16R,17R)-6,9-difluoro-17-(fluoromethylsulfanylcarbonyl)-11-hydroxy-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl] furan-2-carboxylate |
Standard InChI | InChI=1S/C27H29F3O6S/c1-14-9-16-17-11-19(29)18-10-15(31)6-7-24(18,2)26(17,30)21(32)12-25(16,3)27(14,23(34)37-13-28)36-22(33)20-5-4-8-35-20/h4-8,10,14,16-17,19,21,32H,9,11-13H2,1-3H3/t14-,16+,17+,19+,21+,24+,25+,26+,27+/m1/s1 |
Standard InChIKey | XTULMSXFIHGYFS-VLSRWLAYSA-N |
Isomeric SMILES | C[C@@H]1C[C@H]2[C@@H]3C[C@@H](C4=CC(=O)C=C[C@@]4([C@]3([C@H](C[C@@]2([C@]1(C(=O)SCF)OC(=O)C5=CC=CO5)C)O)F)C)F |
SMILES | CC1CC2C3CC(C4=CC(=O)C=CC4(C3(C(CC2(C1(C(=O)SCF)OC(=O)C5=CC=CO5)C)O)F)C)F |
Canonical SMILES | CC1CC2C3CC(C4=CC(=O)C=CC4(C3(C(CC2(C1(C(=O)SCF)OC(=O)C5=CC=CO5)C)O)F)C)F |
Appearance | Solid powder |
Melting Point | 250-252 |
Description | Fluticasone furoate is a trifluorinated corticosteroid that consists of 6alpha,9-difluoro-11beta,17alpha-dihydroxy-17beta-{[(fluoromethyl)sulfanyl]carbonyl}-16-methyl-3-oxoandrosta-1,4-diene bearing a 2-furoyl substituent at position 17. Used in combination with vilanterol trifenate for treatment of bronchospasm associated with chronic obstructive pulmonary disease. It has a role as an anti-allergic agent, a prodrug and an anti-asthmatic drug. It is an 11beta-hydroxy steroid, a corticosteroid, a fluorinated steroid, a steroid ester, a 2-furoate ester, a thioester and a 3-oxo-Delta(1),Delta(4)-steroid. It derives from a fluticasone. It derives from a hydride of an androstane. Fluticasone furoate is a synthetic glucocorticoid available as an inhaler and nasal spray for various inflammatory indications. Fluticasone furoate was first approved in 2007. |
Purity | >98% (or refer to the Certificate of Analysis) |
Shelf Life | >2 years if stored properly |
Solubility | Soluble in DMSO, not in water |
Storage | Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms | Fluticasone furoate, Avamys, Veramyst, Allermist |
Reference | 1: Albertson TE, Richards JR, Zeki AA. The combination of fluticasone furoate and vilanterol trifenatate in the management of asthma: clinical trial evidence and experience. Ther Adv Respir Dis. 2016 Feb;10(1):43-56. doi: 10.1177/1753465815619136. Epub 2015 Dec 14. Review. PubMed PMID: 26668137. 2: Syed YY. Fluticasone furoate/vilanterol: a review of its use in patients with asthma. Drugs. 2015 Mar;75(4):407-18. doi: 10.1007/s40265-015-0354-5. Review. PubMed PMID: 25648266. 3: Fluticasone furoate with vilanterol. Aust Prescr. 2015 Feb;38(1):29-31. Epub 2014 Dec 1. Review. PubMed PMID: 26648608; PubMed Central PMCID: PMC4654045. 4: Matera MG, Capuano A, Cazzola M. Fluticasone furoate and vilanterol inhalation powder for the treatment of chronic obstructive pulmonary disease. Expert Rev Respir Med. 2015 Feb;9(1):5-12. doi: 10.1586/17476348.2015.986468. Epub 2014 Dec 6. Review. PubMed PMID: 25482512. 5: McKeage K. Fluticasone furoate/vilanterol: a review of its use in chronic obstructive pulmonary disease. Drugs. 2014 Sep;74(13):1509-22. doi: 10.1007/s40265-014-0269-6. Review. PubMed PMID: 25074268. 6: Caramori G, Chung KF, Adcock IM. Profile of fluticasone furoate/vilanterol dry powder inhaler combination therapy as a potential treatment for COPD. Int J Chron Obstruct Pulmon Dis. 2014 Feb 24;9:249-56. doi: 10.2147/COPD.S32604. eCollection 2014. Review. PubMed PMID: 24596460; PubMed Central PMCID: PMC3940640. 7: Bollmeier SG, Prosser TR. Combination of fluticasone furoate and vilanterol for the treatment of chronic obstructive pulmonary disease. Ann Pharmacother. 2014 Feb;48(2):250-7. doi: 10.1177/1060028013512615. Epub 2013 Nov 19. Review. PubMed PMID: 24259654. 8: Kumar R, Kumar D, Parakh A. Fluticasone furoate: a new intranasal corticosteroid. J Postgrad Med. 2012 Jan-Mar;58(1):79-83. doi: 10.4103/0022-3859.93260. Review. PubMed PMID: 22387656. 9: Villa E, Magnoni MS, Micheli D, Canonica GW. A review of the use of fluticasone furoate since its launch. Expert Opin Pharmacother. 2011 Sep;12(13):2107-17. doi: 10.1517/14656566.2011.600688. Epub 2011 Jul 29. Review. PubMed PMID: 21797803. 10: Rodrigo GJ, Neffen H. Efficacy of fluticasone furoate nasal spray vs. placebo for the treatment of ocular and nasal symptoms of allergic rhinitis: a systematic review. Clin Exp Allergy. 2011 Feb;41(2):160-70. doi: 10.1111/j.1365-2222.2010.03654.x. Epub 2010 Dec 1. Review. PubMed PMID: 21121980. 11: McCormack PL, Scott LJ. Fluticasone furoate: intranasal use in allergic rhinitis. Drugs. 2007;67(13):1905-15. Review. PubMed PMID: 17722960. 12: Scadding GK, Keith PK. Fluticasone furoate nasal spray consistently and significantly improves both the nasal and ocular symptoms of seasonal allergic rhinitis: a review of the clinical data. Expert Opin Pharmacother. 2008 Oct;9(15):2707-15. doi: 10.1517/14656566.9.15.2707 . Review. PubMed PMID: 18803457. 13: Goyal N, Hochhaus G. Fluticasone furoate nasal spray in allergic rhinitis. Drugs Today (Barc). 2008 Apr;44(4):251-60. Review. PubMed PMID: 18536783. 14: Berger WE, Godfrey JW, Slater AL. Intranasal corticosteroids: the development of a drug delivery device for fluticasone furoate as a potential step toward improved compliance. Expert Opin Drug Deliv. 2007 Nov;4(6):689-701. Review. PubMed PMID: 17970670. |
PubChem Compound | 9854489 |
Last Modified | Nov 11 2021 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume